AD-mix-beta
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Overview
Description
AD-mix-beta is a complex organic compound known for its use in various chemical reactions and industrial applications. It is a modified cinchona alkaloid derivative primarily used as a ligand for enantioselective catalysis . The compound is recognized for its role in asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation process .
Preparation Methods
Synthetic Routes and Reaction Conditions
AD-mix-beta is synthesized through a series of chemical reactions involving cinchona alkaloids. The synthesis typically involves the reaction of hydroquinidine with phthalazine derivatives under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions. The process includes the use of high-purity starting materials, advanced catalytic systems, and efficient purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
AD-mix-beta undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, often facilitated by specific oxidizing agents.
Reduction: It can also undergo reduction reactions under appropriate conditions.
Substitution: The compound is involved in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
The common reagents used in these reactions include osmium tetroxide, potassium osmate, and other oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in the Sharpless asymmetric dihydroxylation, the major product is a diol with high enantiomeric purity .
Scientific Research Applications
AD-mix-beta has a wide range of scientific research applications, including:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of chiral drugs.
Mechanism of Action
The mechanism of action of AD-mix-beta involves its role as a chiral ligand. It interacts with metal catalysts to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets and pathways involved include the activation of specific substrates and the stabilization of transition states, leading to the formation of enantiomerically pure products .
Comparison with Similar Compounds
AD-mix-beta is unique compared to other similar compounds due to its high efficiency and selectivity in asymmetric synthesis. Similar compounds include:
Hydroquinine 1,4-phthalazinediyl ether: Another cinchona alkaloid derivative used in similar applications.
(DHQ)2PHAL: A related compound with similar catalytic properties but different enantiomeric configurations.
(DHQD)2Pyr: Another derivative used in asymmetric synthesis with distinct structural features.
These compounds share similar applications but differ in their specific chemical structures and enantioselective properties.
Properties
IUPAC Name |
4-[(R)-[(2R,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-[(2S,4R,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methoxy]phthalazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H54N6O4/c1-5-29-27-53-21-17-31(29)23-43(53)45(35-15-19-49-41-13-11-33(55-3)25-39(35)41)57-47-37-9-7-8-10-38(37)48(52-51-47)58-46(44-24-32-18-22-54(44)28-30(32)6-2)36-16-20-50-42-14-12-34(56-4)26-40(36)42/h7-16,19-20,25-26,29-32,43-46H,5-6,17-18,21-24,27-28H2,1-4H3/t29-,30-,31-,32+,43+,44-,45+,46-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUCBLVFHJWOYDN-SOBQURILSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@@H]1C[C@H]2[C@H](C3=C4C=C(C=CC4=NC=C3)OC)OC5=NN=C(C6=CC=CC=C65)O[C@@H]([C@H]7C[C@@H]8CCN7C[C@@H]8CC)C9=C1C=C(C=CC1=NC=C9)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H54N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
148618-32-0 |
Source
|
Record name | AD-mix Ã? | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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